Isotachysterol 3

Description

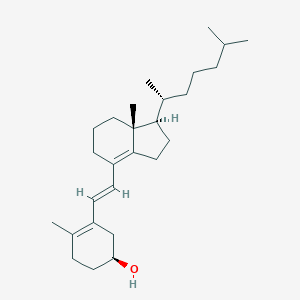

Structure

3D Structure

Properties

IUPAC Name |

(1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-25,28H,6-11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZNWLRQHDLNNV-QVEMQNNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22350-43-2 | |

| Record name | Isotachysterol 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTACHYSTEROL 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I627F2EB69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Isotachysterol 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3 is a significant isomer of Vitamin D3, playing a role as both a photoproduct and a potential biologically active analog. Understanding its chemical properties is crucial for research into Vitamin D metabolism, stability, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structural and physicochemical characteristics, stability, and reactivity. Detailed experimental methodologies for its analysis and a summary of its interaction with the Vitamin D Receptor (VDR) signaling pathway are also presented.

Core Chemical Properties

This compound, a secosteroid, shares the same molecular formula and weight as cholecalciferol (Vitamin D3) but differs in its stereochemistry and the arrangement of its conjugated triene system.

| Property | Value | References |

| Molecular Formula | C₂₇H₄₄O | [1][2] |

| Molecular Weight | 384.64 g/mol | [1][2] |

| CAS Number | 22350-43-2 | [1] |

| Appearance | White to light yellow solid | |

| Predicted pKa | 14.85 ± 0.60 | |

| Predicted XLogP3-AA | 7.4 | |

| Topological Polar Surface Area | 20.2 Ų |

Solubility and Stability

The solubility and stability of this compound are critical considerations for its handling, formulation, and analysis.

| Solvent | Solubility | References |

| DMSO | Soluble | |

| Chloroform | Slightly soluble | |

| Ethyl Acetate | Slightly soluble | |

| Methanol | Slightly soluble | |

| Water | Extremely limited |

Stability: this compound is known to be sensitive to light and temperature. It is recommended to store the compound at -20°C in a light-protected environment. Solutions of this compound are also considered unstable and should be prepared fresh for use.

Reactivity and Isomerization

This compound is an isomer of Vitamin D3 and is involved in the complex photochemical and thermal equilibrium of Vitamin D synthesis.

-

Formation: It can be formed from the acid-catalyzed isomerization of Vitamin D3.

-

Oxygen Sensitivity: The compound is highly sensitive to oxygen, which can lead to degradation.

-

Autoxidation: It can undergo autoxidation, leading to the formation of various oxygenated products, including epoxides.

Spectroscopic Data

UV-Vis Spectroscopy

As a conjugated triene, this compound is expected to exhibit strong UV absorbance. While the specific λmax for this compound is not definitively reported in the searched literature, its parent compound, Tachysterol, has a maximum absorption coefficient among the main photoisomers of provitamin D3, with a maximum optical density at a wavelength of approximately 282 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shift data for this compound are not available. However, analysis of related secosteroids provides expected regions for key resonances.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| Olefinic protons | 5.0 - 6.5 | Olefinic carbons | 110 - 150 |

| Carbinol proton (-CHOH) | 3.5 - 4.5 | Carbinol carbon (-CHOH) | 65 - 75 |

| Methyl protons | 0.5 - 1.2 | Methyl carbons | 10 - 25 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 384. The fragmentation pattern would be characteristic of the secosteroid structure, likely involving the loss of water (m/z 366) from the molecular ion and cleavage of the side chain. The base peak would likely correspond to a stable fragment resulting from these cleavages.

Signaling Pathway

This compound is an analog of 1,25-dihydroxyvitamin D3 and has been shown to exert biological effects by activating the Vitamin D Receptor (VDR) signaling pathway. This pathway is crucial for calcium homeostasis and bone metabolism.

Experimental Protocols

The following are generalized protocols for the analysis of this compound, based on established methods for Vitamin D and its isomers.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the separation and quantification of this compound.

Methodology:

-

Sample Preparation: Extract this compound from the sample matrix using a suitable organic solvent (e.g., hexane or a mixture of methanol and dichloromethane). The extraction should be performed under low light conditions to prevent photoisomerization.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient of acetonitrile, methanol, and water is commonly employed to achieve separation from other Vitamin D isomers.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Temperature: The column should be maintained at a constant temperature, for example, 25°C.

-

-

Detection: Monitor the eluent using a UV detector at the absorbance maximum of the conjugated triene system, expected to be around 280 nm.

-

Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in the sample based on the peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer might include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

This protocol describes a general approach for the mass spectrometric analysis of this compound.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is often used for LC-MS and typically produces a protonated molecular ion.

-

Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and any fragment ions. For a more detailed structural analysis, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion and analyze the resulting daughter ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular weight and deduce the structure of fragments, which can aid in the confirmation of the this compound structure.

Conclusion

This compound is a chemically sensitive secosteroid with biological activity related to the Vitamin D endocrine system. A thorough understanding of its properties, including its instability and reactivity, is essential for accurate research and potential therapeutic development. While detailed spectroscopic data remains to be fully elucidated in the public domain, the methodologies and information presented in this guide provide a solid foundation for professionals working with this and related compounds.

References

An In-depth Technical Guide to the Discovery and First Isolation of Isotachysterol 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3, a significant isomer of Vitamin D3, has garnered interest due to its distinct biological activities, particularly its ability to stimulate intestinal calcium transport and bone calcium mobilization, even in the absence of renal function. This technical guide provides a comprehensive overview of the discovery, first isolation, and characterization of this compound. It details the experimental protocols for its synthesis via acid-catalyzed isomerization of Vitamin D3 and its subsequent purification. The guide also compiles and presents key quantitative data from spectroscopic and biological analyses. Furthermore, it outlines the experimental workflow and the proposed signaling pathway through which this compound is believed to exert its physiological effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, endocrinology, and drug development who are interested in the Vitamin D endocrine system and its analogs.

Introduction

The study of Vitamin D and its metabolites has been a cornerstone of research into calcium and phosphate homeostasis. Vitamin D3 (cholecalciferol) itself is a prohormone that undergoes sequential hydroxylations in the liver and kidneys to form the biologically active hormone, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3].[1] The photochemical and thermal isomerization of Vitamin D3 and its precursors can lead to the formation of a variety of related compounds with distinct stereochemistry and biological activities.

One such compound of interest is this compound. Its discovery and initial synthesis were first reported in a seminal 1973 paper by Holick, DeLuca, and colleagues.[2] This work demonstrated that this compound, an isomer of Vitamin D3, possesses potent biological activity.[2] Specifically, it was shown to stimulate intestinal calcium transport and promote the mobilization of calcium from bone in anephric (kidney-less) rats, a model where the final hydroxylation of Vitamin D3 to its active form cannot occur.[2] This finding suggested that this compound might act as a direct analog of 1,25(OH)2D3, bypassing the need for renal activation.

This guide will delve into the technical details of the first isolation of this compound, providing the experimental protocols, quantitative data, and a visualization of the processes involved.

Discovery and First Isolation

The first isolation of this compound was not from a natural source but was achieved through a chemical synthesis from Vitamin D3. The key transformation is an acid-catalyzed isomerization reaction.[3]

Synthesis of this compound from Vitamin D3

The initial synthesis of this compound was achieved by the acid-catalyzed isomerization of Vitamin D3. While the original publication provides a concise description, this guide presents a more detailed, representative protocol based on the available literature and general practices in steroid chemistry.

Experimental Protocol: Acid-Catalyzed Isomerization of Vitamin D3

-

Materials:

-

Vitamin D3 (Cholecalciferol)

-

Anhydrous ethanol

-

Acetyl chloride

-

Argon or Nitrogen gas

-

Anhydrous sodium bicarbonate

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

-

-

Procedure:

-

A solution of Vitamin D3 in anhydrous ethanol is prepared in a round-bottom flask. The concentration is typically in the range of 1-10 mg/mL.

-

The flask is purged with an inert gas (argon or nitrogen) to exclude oxygen and moisture, which can lead to side reactions.

-

A solution of acetyl chloride in anhydrous ethanol is prepared separately. This solution acts as the source of the acid catalyst (in situ generation of HCl).

-

The acetyl chloride solution is added dropwise to the Vitamin D3 solution at room temperature with constant stirring.

-

The reaction mixture is stirred at room temperature for a specified period, typically ranging from 30 minutes to a few hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

-

Upon completion of the reaction, the mixture is neutralized by the addition of a weak base, such as anhydrous sodium bicarbonate, to quench the acid catalyst.

-

The solvent is removed under reduced pressure (rotary evaporation) to yield a crude mixture of products.

-

Purification of this compound

The crude reaction mixture contains a mixture of isomers, including unreacted Vitamin D3, this compound, and potentially other degradation products. Purification is essential to isolate pure this compound. High-performance liquid chromatography (HPLC) is the method of choice for this separation.

Experimental Protocol: HPLC Purification

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

A normal-phase or reverse-phase C18 column.

-

-

Procedure:

-

The crude product is redissolved in a suitable solvent compatible with the HPLC mobile phase.

-

The solution is filtered to remove any particulate matter.

-

The sample is injected onto the HPLC column.

-

A suitable mobile phase is used to achieve separation. For a C18 column, a mixture of acetonitrile and water is often effective. The exact composition of the mobile phase may need to be optimized to achieve baseline separation of this compound from other isomers.

-

The elution is monitored by a UV detector, typically at a wavelength of 265 nm, which is near the absorption maximum for these secosteroids.

-

Fractions corresponding to the this compound peak are collected.

-

The collected fractions are combined, and the solvent is removed under reduced pressure to yield purified this compound.

-

Quantitative Data

The characterization of the newly synthesized and purified this compound involves various spectroscopic and biological assays to confirm its structure and assess its activity.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Parameter | Observed Value | Reference |

| UV-Vis Spectroscopy | λmax (in ethanol) | 279 nm | |

| Mass Spectrometry | [M+H]+ | m/z 385.27 | |

| ¹H NMR (CDCl₃) | Key Signals (ppm) | Data not explicitly available in searched literature | - |

| ¹³C NMR (CDCl₃) | Key Signals (ppm) | Data not explicitly available in searched literature | - |

| Infrared (IR) Spectroscopy | Key Absorptions (cm⁻¹) | Data not explicitly available in searched literature | - |

Note: While specific NMR and IR data for this compound were not found in the searched literature, related Vitamin D compounds have been extensively characterized by these techniques.

Biological Activity Data

The biological activity of this compound was assessed by its ability to stimulate calcium transport in vivo.

| Biological Assay | Parameter | Result | Reference |

| Intestinal Calcium Transport | Stimulation in anephric rats | Active | |

| Bone Calcium Mobilization | Stimulation in anephric rats | Active | |

| Vitamin D Receptor (VDR) Binding | Affinity (Kd) | Data not explicitly available for this compound | - |

Experimental Workflows and Signaling Pathways

Experimental Workflow for Synthesis and Isolation

The overall process for obtaining pure this compound can be visualized as a sequential workflow.

Caption: Workflow for the synthesis and isolation of this compound.

Proposed Signaling Pathway

This compound is believed to exert its biological effects through a mechanism similar to that of 1,25(OH)2D3, by acting as a ligand for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.

Caption: Proposed signaling pathway of this compound.

Conclusion

The discovery and first isolation of this compound marked a significant step in understanding the structure-activity relationships of Vitamin D analogs. The ability of this isomer to elicit a biological response in the absence of renal activation highlights its potential as a direct-acting therapeutic agent. This technical guide has provided a detailed overview of the foundational work on this compound, including experimental protocols, quantitative data, and proposed mechanisms of action. Further research, particularly utilizing modern spectroscopic and molecular biology techniques, will be invaluable in fully elucidating the properties and therapeutic potential of this intriguing molecule.

References

Isotachysterol 3: A Natural Isomer of Vitamin D3 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3, a photoproduct of previtamin D3, has emerged as a significant natural isomer of vitamin D3. While often considered a degradation product, recent research has unveiled its distinct biological activities, including the stimulation of intestinal calcium transport and bone calcium mobilization, functions classically attributed to the hormonal form of vitamin D3, calcitriol. This technical guide provides an in-depth exploration of this compound, focusing on its relationship with vitamin D3, its biological functions, and the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visualizations of its signaling pathways.

Introduction

Vitamin D3 (cholecalciferol) is a crucial prohormone primarily synthesized in the skin upon exposure to ultraviolet B (UVB) radiation. The synthesis pathway involves the conversion of 7-dehydrocholesterol to previtamin D3, which then thermally isomerizes to vitamin D3. However, continued exposure to sunlight leads to the formation of various photoproducts, including tachysterol 3 and lumisterol 3. This compound is an isomer of tachysterol 3. While historically viewed as inactive degradation products, there is growing evidence that these isomers, including this compound, possess unique biological activities.

This compound has been shown to mimic some of the physiological effects of 1,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D3, particularly in regulating calcium homeostasis.[1][2] This guide delves into the current understanding of this compound, providing a detailed comparison with vitamin D3 and its active metabolites.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and cholecalciferol (Vitamin D3) is presented in Table 1.

| Property | This compound | Cholecalciferol (Vitamin D3) |

| Chemical Formula | C27H44O | C27H44O |

| Molecular Weight | 384.64 g/mol | 384.64 g/mol |

| Appearance | White to off-white solid | White or slightly yellowish crystals |

| Storage Conditions | -20°C, protect from light | Room temperature, protect from light and air |

| IUPAC Name | (1S,3Z,5E,7E)-9,10-secocholesta-1(10),5,7-trien-3-ol | (3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-trien-3-ol |

Biological Activity and VDR Binding Affinity

This compound exhibits biological activity related to calcium metabolism, though its direct interaction with the Vitamin D Receptor (VDR) is nuanced. Research indicates that tachysterol, an isomer of isotachysterol, has a very low affinity for the VDR. However, its hydroxylated metabolites, such as 25-hydroxytachysterol3, show significantly higher binding affinity and can activate VDR-mediated gene expression.[1] It is hypothesized that this compound may undergo similar metabolic activation in vivo.

Table 2: Vitamin D Receptor (VDR) Binding Affinity

| Compound | Dissociation Constant (Kd) | Reference |

| Tachysterol | > 20 µM | [1] |

| 25-Hydroxytachysterol3 | 22 nM | [1] |

| 1,25-Dihydroxyvitamin D3 | ~0.1 nM |

The biological potency of this compound in stimulating calcium transport is summarized in the following table.

Table 3: In Vivo Biological Activity

| Compound | Intestinal Calcium Transport | Bone Calcium Mobilization | Animal Model | Reference |

| This compound | Stimulated | Stimulated | Anephric Rats | |

| 1,25-Dihydroxyvitamin D3 | Stimulated | Stimulated | Anephric Rats |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Photochemical Synthesis of this compound from Vitamin D3

This protocol describes a general method for the photochemical isomerization of vitamin D3 to its isomers, including tachysterol and subsequently isotachysterol.

Materials:

-

Vitamin D3 (Cholecalciferol)

-

Anhydrous ethanol

-

Iodine (catalyst)

-

Quartz reaction vessel

-

UV lamp (mercury vapor lamp, ~254 nm)

-

Nitrogen gas

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Dissolve Vitamin D3 in anhydrous ethanol in a quartz reaction vessel to a concentration of 1 mg/mL.

-

Add a catalytic amount of iodine (e.g., 0.01 molar equivalents).

-

Purge the solution and the reaction vessel with nitrogen gas for 15-20 minutes to remove oxygen.

-

Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., 20-25°C) and continuous stirring.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC. The formation of previtamin D3, tachysterol, and lumisterol will be observed.

-

Upon reaching the desired conversion to tachysterol, stop the irradiation.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

The crude product containing a mixture of isomers can be subjected to further purification by preparative HPLC to isolate this compound. The exact conditions for HPLC (column, mobile phase, flow rate) will need to be optimized for the specific separation.

Vitamin D Receptor (VDR) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the VDR.

Materials:

-

Purified recombinant human VDR

-

[³H]-1,25-dihydroxyvitamin D3 (radioligand)

-

Unlabeled 1,25-dihydroxyvitamin D3 (for standard curve)

-

This compound (test compound)

-

Binding buffer (e.g., Tris-HCl buffer containing KCl, DTT, and BSA)

-

Hydroxyapatite slurry

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of unlabeled 1,25-dihydroxyvitamin D3 and this compound.

-

In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]-1,25-dihydroxyvitamin D3, and varying concentrations of either unlabeled 1,25-dihydroxyvitamin D3 or this compound.

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 4-18 hours).

-

To separate bound from free radioligand, add a hydroxyapatite slurry to each tube and incubate on ice with intermittent mixing.

-

Centrifuge the tubes to pellet the hydroxyapatite with the bound VDR-ligand complex.

-

Carefully aspirate the supernatant containing the free radioligand.

-

Wash the pellet with wash buffer to remove any remaining unbound ligand.

-

Resuspend the pellet in scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Generate a standard curve using the data from the unlabeled 1,25-dihydroxyvitamin D3 competition.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the dissociation constant (Kd) using appropriate software.

Everted Gut Sac Intestinal Calcium Transport Assay

This ex vivo method is used to assess the ability of this compound to stimulate active calcium transport across the intestinal epithelium.

Materials:

-

Male Wistar rats (weanling)

-

Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O2 / 5% CO2

-

Calcium-45 (⁴⁵Ca) as a tracer

-

This compound and vehicle control (e.g., ethanol)

-

Surgical instruments

-

Syringes and needles

-

Scintillation counter

Procedure:

-

Administer this compound or vehicle to the rats via intrajugular injection 24-48 hours prior to the experiment.

-

Euthanize the rat and excise the duodenum.

-

Gently flush the duodenal segment with ice-cold KRB buffer.

-

Evert the duodenal segment over a glass rod.

-

Tie one end of the everted segment with a suture to form a sac.

-

Fill the sac with a known volume of KRB buffer containing a specific concentration of calcium and ⁴⁵Ca (serosal fluid).

-

Tie the other end of the sac.

-

Incubate the everted sac in a flask containing KRB buffer with the same calcium and ⁴⁵Ca concentration (mucosal fluid) at 37°C with gentle shaking and continuous gassing with 95% O2 / 5% CO2 for a defined period (e.g., 60-90 minutes).

-

At the end of the incubation, remove the sac, blot it dry, and collect the serosal fluid from inside the sac.

-

Measure the concentration of ⁴⁵Ca in both the initial and final mucosal and serosal fluids using a scintillation counter.

-

Calculate the transport of calcium from the mucosal to the serosal side, typically expressed as a ratio of the final serosal to mucosal ⁴⁵Ca concentration (S/M ratio). An S/M ratio greater than 1 indicates active transport against a concentration gradient.

In Vivo Bone Calcium Mobilization Assay

This assay evaluates the effect of this compound on the release of calcium from bone into the bloodstream.

Materials:

-

Weanling rats maintained on a vitamin D-deficient, low calcium diet.

-

This compound and vehicle control.

-

Blood collection supplies (e.g., capillary tubes, centrifuge).

-

Calcium assay kit.

Procedure:

-

Raise weanling rats on a vitamin D-deficient, low calcium diet for a period sufficient to induce hypocalcemia (e.g., 3-4 weeks).

-

Divide the rats into experimental groups and administer a single dose of this compound or vehicle control via intrajugular injection.

-

Collect blood samples at various time points post-injection (e.g., 0, 12, 24, 48 hours).

-

Separate the serum by centrifugation.

-

Measure the serum calcium concentration using a colorimetric calcium assay kit.

-

An increase in serum calcium levels in the this compound-treated group compared to the vehicle control group indicates mobilization of calcium from bone stores.

Signaling Pathways

The biological effects of vitamin D3 are primarily mediated through the nuclear Vitamin D Receptor (VDR). Upon binding its ligand, 1,25-dihydroxyvitamin D3, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

While this compound itself has a low affinity for the VDR, its hydroxylated metabolites can activate this pathway. Furthermore, recent evidence suggests that tachysterol and its metabolites can also interact with other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARγ). This indicates a broader and more complex signaling network than previously understood.

Vitamin D3 and this compound Signaling Overview

Caption: Overview of Vitamin D3 and this compound synthesis and signaling.

Experimental Workflow for Assessing Biological Activity

Caption: Workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound, a natural isomer of vitamin D3, is more than an inactive photoproduct. It demonstrates significant biological activity, particularly in the regulation of calcium homeostasis, a role traditionally assigned to calcitriol. While its direct affinity for the VDR appears to be low, its potential for metabolic activation to more potent forms and its interaction with other nuclear receptors open new avenues for research and therapeutic development. The detailed protocols and comparative data provided in this guide are intended to facilitate further investigation into the physiological roles and pharmacological potential of this compound and other vitamin D isomers. A deeper understanding of these compounds could lead to the development of novel therapeutics for calcium-related disorders with potentially different efficacy and safety profiles compared to traditional vitamin D analogs.

References

- 1. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct measurement of bone resorption and calcium conservation during vitamin D deficiency or hypervitaminosis D - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photochemical Landscape of Previtamin D3 and the Formation of its Isomers, Including Isotachysterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photochemical reactions originating from previtamin D3, a critical intermediate in the synthesis of vitamin D3. While the direct photochemical formation of isotachysterol from previtamin D3 is not the established pathway, this document will elucidate the well-documented photochemical network that produces key isomers, including tachysterol, and clarify the accepted acid-catalyzed mechanism that leads to the formation of isotachysterol. Understanding these distinct pathways is crucial for researchers working on vitamin D synthesis, stability, and analog development.

The Photochemical and Thermal Reaction Network of Previtamin D3

Upon formation from 7-dehydrocholesterol (provitamin D3) via UV-B irradiation, previtamin D3 exists at the center of a complex network of reversible photochemical and thermal reactions. The ultimate composition of products is highly dependent on factors such as irradiation wavelength, duration, temperature, and solvent environment.

The primary photoreactions involving previtamin D3 include:

-

Reversible Photoisomerization: Previtamin D3 can undergo further photoisomerization upon absorbing UV radiation. This leads to two main photoproducts: lumisterol3 and tachysterol3.[1] During prolonged sun exposure, this photochemical equilibrium limits the accumulation of previtamin D3.[1]

-

Cis-Trans Isomerization to Tachysterol3: A key photoreaction is the Z/E (cis/trans) isomerization around the C6-C7 double bond, which converts previtamin D3 (6-Z) into tachysterol3 (6-E). This process is particularly efficient at shorter UV wavelengths (below 300 nm).[2]

-

Electrocyclization to Lumisterol3 and Provitamin D3: Previtamin D3 can undergo a photochemical ring-closure reaction to revert to the parent provitamin D3 (7-dehydrocholesterol) or to form its stereoisomer, lumisterol3.[3] This pathway is favored at wavelengths longer than 300 nm.[2]

-

Thermal Equilibrium: Previtamin D3 is thermally labile and undergoes a temperature-dependent isomerization to form the biologically active vitamin D3. This is a non-photochemical, sigmatropic hydrogen shift.

The diagram below illustrates the interconnected pathways of previtamin D3 conversion.

The Formation of Isotachysterol3 via Acid Catalysis

Scientific literature consistently demonstrates that isotachysterol3 is not a primary photoproduct of previtamin D3. Instead, it is formed under acidic conditions from vitamin D3 or its isomers. In the presence of acid, vitamin D3 undergoes isomerization to generate isotachysterol, a compound that is noted to be highly sensitive to oxygen. This acid-catalyzed pathway is a critical consideration in pharmaceutical formulation and food fortification, where acidic environments can lead to the degradation of vitamin D3 into this isomer.

While some studies suggest tachysterol may undergo further isomerization to isotachysterol, potentially influenced by UVB exposure, the primary and well-defined mechanism remains acid-catalyzed rearrangement.

Quantitative Data: Photochemical Quantum Yields

The efficiency of photochemical reactions is measured by their quantum yield (Φ), which represents the number of molecules undergoing a specific transformation per photon absorbed. The quantum yields for previtamin D3 photoisomerization are highly wavelength-dependent.

| Irradiation Wavelength (nm) | Product Formed from Previtamin D3 | Quantum Yield (Φ) |

| 253.7 | Tachysterol | 0.41 |

| 253.7 | Lumisterol | 0.04 |

| 253.7 | Provitamin D3 | 0.014 |

| 302.5 | Tachysterol | 0.29 |

| 302.5 | Lumisterol | 0.09 |

| 302.5 | Provitamin D3 | 0.02 |

| 305.0 | Tachysterol | 0.29 |

| 305.0 | Lumisterol | 0.18 |

| 305.0 | Provitamin D3 | 0.08 |

Note: Data sourced from studies on previtamin D photochemistry. Quantum yields for a direct photochemical conversion of previtamin D3 to isotachysterol3 are not reported in the literature, consistent with its formation via a non-photochemical pathway.

Experimental Protocols

The study of previtamin D3 photochemistry requires precise control over irradiation conditions and robust analytical methods to separate and quantify the complex mixture of isomers.

-

Sample Preparation:

-

Dissolve previtamin D3 (or its precursor, 7-dehydrocholesterol) in a UV-transparent solvent such as hexane, ethanol, or methanol to a known concentration (e.g., 10-50 µM).

-

Place the solution in a quartz cuvette or photoreactor vessel that allows for temperature control.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench excited states or lead to photo-oxidation byproducts.

-

-

Irradiation:

-

Utilize a narrow-band light source, such as a laser or a lamp (e.g., medium-pressure mercury arc lamp) coupled with a monochromator or band-pass filters to isolate the desired wavelength.

-

To favor tachysterol formation, irradiate at wavelengths below 300 nm (e.g., 254 nm or 295 nm).

-

To favor lumisterol formation, use wavelengths above 300 nm (e.g., 305 nm).

-

Maintain a constant temperature using a circulating water bath, as the thermal isomerization to vitamin D3 is always a competing reaction.

-

-

Reaction Monitoring:

-

At specified time intervals, withdraw aliquots from the reaction mixture.

-

Protect samples from light and store them at low temperatures (-20°C or below) immediately to halt further thermal or photochemical reactions.

-

Analyze the aliquots promptly using HPLC-UV to determine the concentration of previtamin D3 and its various isomers.

-

-

Chromatographic System:

-

An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic mobile phase of methanol or acetonitrile, or a mixture of the two, is typically effective. For example, pure methanol can be used.

-

Flow Rate: A standard flow rate is 1.0 mL/min.

-

Detection: Set the detector to monitor at a wavelength where most isomers have significant absorbance, typically around 265 nm or 272 nm.

-

-

Sample Analysis:

-

Inject a small volume (e.g., 20 µL) of the reaction aliquot into the HPLC system.

-

Identify and quantify the peaks corresponding to 7-dehydrocholesterol, previtamin D3, vitamin D3, tachysterol3, and lumisterol3 by comparing their retention times and UV spectra with those of pure standards.

-

The workflow for a typical photochemical experiment is depicted below.

References

Spectroscopic Characterization of Isotachysterol 3: A Technical Guide

Introduction

Isotachysterol 3 is a secosteroid and a photoisomer of Vitamin D3, belonging to a class of compounds crucial in various biological processes.[1][2] With the molecular formula C27H44O and an exact mass of 384.339216 Da, its structural elucidation is paramount for understanding its biological activity and for quality control in drug development.[1][2] this compound has demonstrated biological activity, stimulating intestinal calcium transport and bone calcium mobilization, similar to the active form of Vitamin D3, 1,25-dihydroxyvitamin D3.[3] This guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, presenting key data, detailed experimental protocols, and relevant biological pathways.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a combination of spectroscopic methods. The quantitative data from these analyses are summarized below.

UV-Visible Spectroscopy

The ultraviolet absorption profile of this compound is defined by its conjugated all-trans-triene chromophore system.

| Parameter | Value | Interpretation |

| λmax | 288 nm | Confirms the presence of the extended conjugated triene system. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides definitive confirmation of the elemental composition and molecular weight.

| Parameter | Value | Interpretation |

| Molecular Formula | C27H44O | Elemental composition. |

| Exact Mass | 384.339216 Da | Monoisotopic mass. |

| Ionization Mode | ESI (+) | Electrospray Ionization, Positive. |

| Molecular Ion | [M+H]⁺ | m/z 385 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon framework and proton environments, confirming the molecule's precise structure and stereochemistry. While comprehensive peak lists are proprietary, the characteristic signals are well-understood.

Table 1.3.1: ¹H NMR Spectroscopy - Key Features

| Signal Type | Expected Chemical Shift Range (ppm) | Interpretation |

|---|---|---|

| Olefinic Protons | 5.0 - 6.5 | Protons on the C=C double bonds of the triene system. |

| Hydroxyl Proton | Variable (typically 1.5 - 4.0) | -OH group proton; position is solvent-dependent. |

| Methine Proton (-CH-OH) | ~3.5 - 4.2 | Proton on the carbon bearing the hydroxyl group. |

| Methyl Signals | 0.5 - 1.2 | Protons of the various methyl groups in the structure. |

Table 1.3.2: ¹³C NMR Spectroscopy - Key Features

| Signal Type | Expected Chemical Shift Range (ppm) | Interpretation |

|---|---|---|

| Olefinic Carbons | 110 - 150 | Six carbon signals corresponding to the conjugated triene system. |

| Hydroxyl-bearing Carbon | 65 - 75 | Carbon atom attached to the hydroxyl group. |

| Aliphatic Carbons | 10 - 60 | Remaining sp³ hybridized carbons of the rings and side chain. |

| Total Signals | 28 | The spectrum reveals 28 distinct carbon signals, corresponding to the complete carbon framework. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H Stretch | Hydroxyl (-OH) group. |

| 2850 - 3000 | C-H Stretch | Aliphatic (sp³) C-H bonds. |

| ~3020 - 3080 (weak) | C-H Stretch | Vinylic (sp²) C-H bonds. |

| ~1600 - 1680 (weak) | C=C Stretch | Conjugated double bonds of the triene system. |

Experimental Protocols

The following protocols outline standardized methodologies for the spectroscopic analysis of sterols like this compound.

Sample Preparation: Lipid Extraction

A modified Bligh-Dyer method is commonly employed for extracting sterols from biological matrices.

-

Homogenization: Suspend the sample (e.g., cell pellet, plasma) in cold Phosphate Buffered Saline (PBS).

-

Solvent Addition: Add a 3:1 (v/v) mixture of chloroform:methanol to the sample suspension. For quantitative analysis, add a deuterated internal standard at this stage.

-

Phase Separation: Vortex the mixture vigorously and centrifuge (e.g., 1500 x g for 10 minutes) to separate the organic and aqueous layers.

-

Collection: Carefully collect the lower organic phase (containing lipids) into a clean glass vial.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the sensitive and selective quantification of sterols.

-

Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Methanol with 5 mM ammonium acetate.

-

Mobile Phase B: Water with 5 mM ammonium acetate.

-

Gradient Elution:

-

Start with a high percentage of Mobile Phase B.

-

Ramp to 100% Mobile Phase A over ~15 minutes to elute the nonpolar sterols.

-

Hold at 100% A for several minutes.

-

Return to initial conditions and re-equilibrate.

-

-

Flow Rate: 0.2 - 0.4 mL/min.

-

MS Detection:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification (monitoring the transition from the precursor ion m/z 385 to specific product ions) or full scan for identification.

-

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

-

¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

Visualized Workflows and Pathways

Experimental Workflow

The general workflow for the isolation and spectroscopic characterization of this compound is depicted below.

Caption: Workflow for Spectroscopic Characterization.

Presumed Signaling Pathway

As an analog of Vitamin D3, this compound is presumed to exert its biological effects via the Vitamin D Receptor (VDR) signaling pathway, which primarily involves the regulation of gene expression.

Caption: Simplified Vitamin D Receptor Signaling Pathway.

References

The Stereochemistry of Isotachysterol 3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3, a significant stereoisomer of vitamin D3, plays a crucial role in calcium metabolism. Its biological activity is intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its structural features, the experimental methodologies used for its stereochemical assignment, and its interaction with the Vitamin D Receptor (VDR) to modulate calcium signaling pathways. This document is intended to serve as a core reference for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a secosteroid derived from the acid-catalyzed isomerization of vitamin D3.[1] Its biological functions, particularly its ability to stimulate intestinal calcium transport and bone calcium mobilization, are of significant interest in therapeutic development.[2][3] Understanding the precise spatial arrangement of its atoms is paramount for elucidating its mechanism of action and for the rational design of novel analogs with enhanced therapeutic profiles. This guide delves into the critical stereochemical aspects of this compound.

Molecular Structure and Stereochemical Configuration

This compound, with the molecular formula C27H44O, possesses four defined stereocenters that dictate its unique three-dimensional shape and biological activity.[4]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol .[4]

The stereochemical configuration at the four chiral centers is as follows:

-

C1 (A-ring): S configuration

-

C1' (C/D-ring junction): R configuration

-

C7a' (C/D-ring junction): R configuration

-

C1'' (side chain): R configuration

This specific arrangement of substituents around the chiral carbons is crucial for its interaction with target proteins, most notably the Vitamin D Receptor (VDR).

Data Presentation: Key Structural and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C27H44O | |

| Molecular Weight | 384.6 g/mol | |

| CAS Number | 22350-43-2 | |

| IUPAC Name | (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |

| Stereocenters | 4 |

Experimental Protocols for Stereochemical Determination

Synthesis and Isolation

This compound is synthesized via the acid-catalyzed isomerization of vitamin D3.

General Protocol:

-

Reaction Setup: Vitamin D3 is dissolved in a suitable organic solvent (e.g., ethanol).

-

Acid Catalysis: A catalytic amount of a strong acid (e.g., hydrochloric acid) is added to the solution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the formation of this compound is maximized.

-

Purification: The reaction mixture is neutralized, and the product is purified using column chromatography on silica gel or by preparative HPLC to isolate pure this compound.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for determining the stereochemistry of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments is employed.

-

¹H and ¹³C NMR: These experiments provide information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the local geometry.

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to establish the connectivity of the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): Correlate proton and carbon signals, aiding in the assignment of the carbon framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for determining the relative stereochemistry. They detect through-space interactions between protons that are in close proximity (typically < 5 Å), providing information about the spatial arrangement of atoms. For a molecule of the size of this compound, ROESY can sometimes be more advantageous as it avoids potential zero or negative NOE enhancements.

Illustrative Quantitative NMR Data (Literature Values for Vitamin D Analogs)

While a complete, assigned NMR dataset for this compound is not fully compiled in a single source, the following table presents typical chemical shift ranges for key protons in vitamin D analogs, which are instrumental in stereochemical assignments.

| Proton(s) | Typical Chemical Shift (δ) ppm | Significance for Stereochemistry |

| Olefinic Protons | 4.5 - 6.5 | The coupling constants between olefinic protons are indicative of the double bond geometry (E/Z). |

| Protons adjacent to stereocenters | Varies | The specific chemical shifts and coupling patterns are highly dependent on the relative orientation of substituents. |

| Methyl Groups | 0.5 - 1.2 | The chemical shifts of the methyl groups can be influenced by anisotropic effects from nearby functional groups, providing clues about the conformation. |

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the chiral nature of a molecule. The experimental spectra can be compared with theoretically calculated spectra for different possible stereoisomers to determine the absolute configuration.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

Logical Flow of Stereochemical Determination

Caption: Workflow for the synthesis and stereochemical determination of this compound.

Vitamin D Receptor (VDR) Signaling Pathway

The binding of this compound to the VDR initiates a cascade of molecular events that ultimately modulate gene expression.

Caption: Simplified signaling pathway of this compound via the Vitamin D Receptor.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity. Its four defined stereocenters create a unique three-dimensional structure that allows for specific interactions with the Vitamin D Receptor, leading to the modulation of calcium homeostasis. The elucidation of this stereochemistry requires a multi-pronged approach combining organic synthesis, advanced spectroscopic techniques, and computational methods. A thorough understanding of the structure-activity relationship of this compound and its analogs is essential for the development of new therapeutic agents targeting the vitamin D signaling pathway.

References

Early Physiological Effects of Isotachysterol 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotachysterol 3, a photoisomer of previtamin D3, has long been a subject of interest in the field of sterol chemistry and biology. While initially considered a byproduct of vitamin D synthesis, early and contemporary research has revealed its distinct physiological effects, particularly in calcium metabolism and cellular regulation. This technical guide provides an in-depth overview of the foundational and recent studies on the physiological effects of this compound and its metabolites, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Early Studies on Calcium Metabolism

Pioneering research in the 1970s established the biological activity of this compound, demonstrating its ability to influence calcium homeostasis, even in the absence of kidney function, a critical step in the activation of vitamin D3.

Quantitative Data from Early Studies

While detailed quantitative data from the earliest studies is limited in publicly available literature, the seminal work by Holick et al. (1973) provided qualitative evidence of this compound's effects on calcium transport and bone mobilization in anephric rats[1]. The study demonstrated a significant physiological response, laying the groundwork for understanding its vitamin D-like activities.

Table 1: Summary of Early Findings on the Physiological Effects of this compound

| Physiological Effect | Model System | Key Finding | Citation |

| Intestinal Calcium Transport | Anephric Rats | Stimulates transport | [1] |

| Bone Calcium Mobilization | Anephric Rats | Stimulates mobilization | [1] |

Experimental Protocols for Early Calcium Metabolism Studies

Experimental Workflow: In Vivo Assessment of Calcium Metabolism in Anephric Rats (circa 1970s)

Caption: Probable workflow for early in vivo studies of this compound.

Detailed Methodologies:

-

Animal Model: Male weanling rats were typically rendered vitamin D-deficient by being raised in UV-light-free conditions and fed a vitamin D-deficient diet with controlled calcium and phosphorus levels for several weeks. To create an anephric model, bilateral nephrectomy was performed prior to the administration of the test compound.

-

Intestinal Calcium Transport Assay (Everted Gut Sac Technique):

-

Following treatment with this compound or a vehicle control, a segment of the small intestine (typically the duodenum) was excised.

-

The segment was everted (turned inside out) and filled with a buffer solution.

-

The everted sac was incubated in a buffer solution containing a known concentration of calcium and a radioactive tracer, such as 45Ca.

-

After a set incubation period, the concentration of 45Ca inside (serosal side) and outside (mucosal side) the sac was measured.

-

An increase in the serosal-to-mucosal 45Ca ratio indicated active transport of calcium against a concentration gradient.

-

-

Bone Calcium Mobilization Assay:

-

Rats were injected with 45Ca several days prior to the experiment to label their bones.

-

After the labeling period, the rats were placed on a low-calcium diet to prevent dietary calcium from interfering with the measurement of bone-derived calcium.

-

Following bilateral nephrectomy and treatment with this compound, blood samples were collected at various time points.

-

The serum was analyzed for 45Ca levels. An increase in serum 45Ca was indicative of the mobilization of calcium from the bone.

-

Contemporary Research on the Metabolic Activation and Cellular Effects of Tachysterol 3

More recent investigations have delved into the metabolic pathways of tachysterol 3 (a closely related isomer often studied in this context) and its physiological effects at the cellular level, particularly in the skin. These studies have identified active metabolites and the signaling pathways through which they exert their effects.

Quantitative Data from Recent Studies

Modern analytical techniques have allowed for the quantification of tachysterol 3 and its metabolites in biological samples, as well as the dose-dependent effects of these compounds on cultured cells.

Table 2: Quantitative Data on Tachysterol 3 and its Hydroxyderivatives

| Parameter | Value | Biological System | Citation |

| Endogenous Tachysterol 3 Concentration | 7.3 ± 2.5 ng/mL | Human Serum | |

| In Vitro Effects of 20S(OH)T3 and 25(OH)T3 | |||

| Inhibition of Cell Proliferation | Dose-dependent | Human Epidermal Keratinocytes and Dermal Fibroblasts | |

| Stimulation of Differentiation Gene Expression | Dose-dependent | Human Epidermal Keratinocytes | |

| Stimulation of Antioxidant Gene Expression | Dose-dependent | Human Epidermal Keratinocytes |

Experimental Protocols for Recent Studies

Contemporary research employs a range of molecular and cellular biology techniques to elucidate the mechanisms of action of tachysterol 3 and its derivatives.

Experimental Workflow: Analysis of Tachysterol 3 Metabolism and Activity in Skin Cells

Caption: Workflow for modern in vitro studies of Tachysterol 3.

Detailed Methodologies:

-

Metabolite Identification:

-

Tachysterol 3 is incubated with recombinant human CYP11A1 or CYP27A1 enzymes in the presence of necessary cofactors.

-

The reaction mixture is then extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and identify the resulting hydroxyderivatives based on their mass-to-charge ratio and fragmentation patterns.

-

-

Cell Culture:

-

Primary human epidermal keratinocytes and dermal fibroblasts are cultured under standard conditions.

-

Cells are treated with varying concentrations of tachysterol 3, 20S-hydroxytachysterol 3 (20S(OH)T3), or 25-hydroxytachysterol 3 (25(OH)T3) for specified time periods.

-

-

Cell Proliferation Assay:

-

Following treatment, cell proliferation is assessed using methods such as the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, which is then detected with a specific antibody.

-

-

Gene Expression Analysis:

-

Total RNA is extracted from treated cells and reverse-transcribed into complementary DNA (cDNA).

-

Quantitative polymerase chain reaction (qPCR) is performed using primers specific for genes involved in keratinocyte differentiation (e.g., involucrin, loricrin) and antioxidant response (e.g., Nrf2, HO-1).

-

-

Receptor Activation Assays:

-

Cells are transfected with a reporter plasmid containing a response element for a specific nuclear receptor (e.g., Vitamin D Receptor - VDR, Aryl Hydrocarbon Receptor - AhR, Liver X Receptor - LXR, or Peroxisome Proliferator-Activated Receptor gamma - PPARγ) linked to a reporter gene (e.g., luciferase).

-

Following treatment with tachysterol 3 or its metabolites, the activity of the reporter gene is measured, indicating the extent of receptor activation.

-

Signaling Pathways

This compound and its hydroxylated metabolites exert their physiological effects by interacting with a network of nuclear receptors.

Signaling Pathways of Tachysterol 3 Hydroxyderivatives

Caption: Nuclear receptor signaling by Tachysterol 3 metabolites.

The hydroxyderivatives of tachysterol 3, namely 20S(OH)T3 and 25(OH)T3, have been shown to act as ligands for several nuclear receptors:

-

Vitamin D Receptor (VDR): Similar to the active form of vitamin D3, these metabolites can bind to and activate the VDR, leading to the regulation of genes involved in cell proliferation and differentiation.

-

Aryl Hydrocarbon Receptor (AhR): Activation of AhR is linked to the induction of antioxidant and detoxification pathways.

-

Liver X Receptors (LXR): LXRs are involved in the regulation of lipid metabolism and differentiation.

-

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARγ plays a role in adipogenesis and cellular differentiation.

The ability of these metabolites to interact with multiple receptors suggests a complex and pleiotropic mechanism of action, contributing to a range of physiological effects beyond simple calcium homeostasis.

Conclusion

The study of this compound has evolved from early observations of its vitamin D-like effects on calcium metabolism to a more nuanced understanding of its metabolic activation and interaction with a diverse set of nuclear receptors. While early quantitative data is sparse, the foundational studies unequivocally demonstrated its biological relevance. Contemporary research has further illuminated the cellular and molecular mechanisms, particularly in the context of skin physiology, highlighting the roles of its hydroxylated metabolites in regulating cell proliferation, differentiation, and antioxidant responses. This body of work underscores the importance of further investigating this compound and its derivatives as potential therapeutic agents in various physiological and pathological conditions.

References

The Uncharted Territory of Vitamin D3 Photoisomers: A Technical Guide to Isotachysterol D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, primarily known for its role in calcium homeostasis, is synthesized in the skin through a photochemical reaction initiated by ultraviolet B (UVB) radiation. This process, however, does not yield a single product. Instead, it generates a complex mixture of photoisomers, each with a unique three-dimensional structure and, consequently, distinct biological activities. While the canonical pathway from 7-dehydrocholesterol (7-DHC) to vitamin D3 via previtamin D3 is well-documented, other photoisomers such as tachysterol D3, lumisterol D3, and the less-explored isotachysterol D3 are also formed. This technical guide provides an in-depth exploration of isotachysterol D3, comparing its photochemical properties and biological functions against other key vitamin D3 photoisomers. Understanding the nuances of these compounds is critical for researchers in dermatology, endocrinology, and drug development, as they may represent untapped therapeutic potential.

Photochemical Synthesis and Conversion Pathways

The journey from 7-DHC to various vitamin D3 photoisomers is a dynamic process governed by UV radiation. The initial absorption of a photon by 7-DHC leads to the formation of the unstable intermediate, previtamin D3. From this pivotal point, a series of wavelength-dependent and thermal reactions orchestrate the formation of a spectrum of isomers.

Key Photoisomers and their Formation:

-

Previtamin D3: The primary photoproduct formed from the UVB-induced ring-opening of 7-DHC.

-

Vitamin D3: Formed through a thermal isomerization of previtamin D3.

-

Tachysterol D3: A cis-trans isomer of previtamin D3, its formation is favored by shorter wavelength UV radiation.

-

Lumisterol D3: A stereoisomer of 7-DHC, formed from previtamin D3 through a photochemical ring-closure.

-

Isotachysterol D3: An acid-catalyzed isomerization product of vitamin D3[1]. It can also be formed through further isomerization of tachysterol under certain conditions[2].

The relative abundance of these photoisomers is in a state of photoequilibrium, influenced by the wavelength and duration of UV exposure.

Comparative Physicochemical Properties

The structural differences between vitamin D3 photoisomers are reflected in their distinct physicochemical properties, particularly their UV absorption spectra. These properties are fundamental to their photochemical synthesis and analytical separation.

| Photoisomer | Absorption Maximum (λmax) in Ethanol | Molar Extinction Coefficient (ε) at λmax | Reference |

| 7-Dehydrocholesterol | 282 nm | ~11,900 M⁻¹cm⁻¹ | |

| Previtamin D3 | 260 nm | ~9,000 M⁻¹cm⁻¹ | |

| Vitamin D3 | 265 nm | ~18,200 M⁻¹cm⁻¹ | |

| Tachysterol D3 | 281 nm | ~24,000 M⁻¹cm⁻¹ | |

| Lumisterol D3 | 272 nm | ~7,500 M⁻¹cm⁻¹ | |

| Isotachysterol D3 | 288 nm | Not widely reported |

Note: Molar extinction coefficients can vary depending on the solvent and experimental conditions.

Comparative Biological Activities

The diverse stereochemistry of vitamin D3 photoisomers leads to a wide range of biological activities, primarily mediated through their interaction with the Vitamin D Receptor (VDR) and other nuclear receptors.

| Compound | VDR Binding Affinity (Kd) | Biological Activity | Reference |

| 1,25-dihydroxyvitamin D3 | ~0.1 nM | High affinity, potent activator of VDR, regulates calcium homeostasis and cell proliferation. | |

| 25-hydroxyvitamin D3 | Lower than 1,25(OH)2D3 | Prohormone, requires further hydroxylation for full activity. | |

| Vitamin D3 | Low | Precursor to active metabolites. | |

| Isotachysterol D3 | Not widely reported | Stimulates intestinal calcium transport and bone calcium mobilization, even in anephric rats.[3] | |

| Tachysterol D3 | >20 µM | Low affinity for VDR, but its hydroxylated metabolites show increased activity.[4] | |

| 25-hydroxytachysterol D3 | 22 nM | Significantly more active than tachysterol D3.[4] | |

| Lumisterol D3 | >20 µM | Low affinity for VDR. | |

| 5,6-trans-vitamin D3 | 560 nM | Moderate affinity for VDR. |

Signaling Pathways of Isotachysterol D3

While the signaling of the hormonal form of vitamin D3, 1,25-dihydroxyvitamin D3, through the VDR is well-established, the pathways for other photoisomers are less clear. Isotachysterol D3 exhibits biological activity, suggesting it interacts with cellular signaling cascades.

VDR-Dependent and Independent Signaling:

-

VDR Interaction: Although direct high-affinity binding of isotachysterol D3 to VDR has not been extensively quantified, its ability to elicit vitamin D-like effects on calcium metabolism suggests some level of interaction, either directly or through its metabolites.

-

Alternative Nuclear Receptors: Research on other vitamin D3 photoisomers and their metabolites has revealed interactions with other nuclear receptors, such as the retinoic acid-related orphan receptors (RORα and RORγ) and the aryl hydrocarbon receptor (AhR). It is plausible that isotachysterol D3 or its metabolites could also signal through these non-canonical pathways.

Experimental Protocols

Protocol 1: Photochemical Synthesis and Isolation of Vitamin D3 Photoisomers

Objective: To generate a mixture of vitamin D3 photoisomers from 7-dehydrocholesterol (7-DHC) and isolate the different isomers using High-Performance Liquid Chromatography (HPLC).

Materials:

-

7-Dehydrocholesterol (7-DHC)

-

Ethanol (spectroscopic grade)

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

UVB lamp (emission peak around 295-300 nm)

-

Quartz reaction vessel

-

Rotary evaporator

-

HPLC system with a UV detector

-

Normal-phase silica HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

-

Preparation of 7-DHC solution: Dissolve 7-DHC in ethanol in a quartz reaction vessel to a concentration of 0.1-1.0 mg/mL.

-

Photochemical Reaction: Irradiate the solution with a UVB lamp at a controlled temperature (e.g., 0-25 °C). The duration of irradiation will determine the composition of the photoisomer mixture. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

-

Solvent Evaporation: After the desired irradiation time, evaporate the ethanol under reduced pressure using a rotary evaporator.

-

HPLC Separation:

-

Reconstitute the dried residue in the HPLC mobile phase (e.g., a mixture of hexane and isopropanol, such as 99:1 v/v).

-

Inject the sample into the HPLC system.

-

Elute the isomers using an isocratic or gradient method. A typical elution order on a silica column is tachysterol, vitamin D3, previtamin D3, lumisterol, and 7-DHC. The retention time of isotachysterol may vary depending on the exact conditions.

-

Monitor the elution profile at a suitable wavelength (e.g., 265 nm or 280 nm) using a UV detector.

-

-

Fraction Collection and Identification: Collect the fractions corresponding to each peak. The identity of each isomer can be confirmed by comparing their retention times and UV spectra with those of known standards or by using mass spectrometry.

Protocol 2: In Vitro Vitamin D Receptor (VDR) Binding Assay

Objective: To determine the binding affinity of vitamin D3 photoisomers to the VDR.

Materials:

-

Recombinant VDR

-

Radiolabeled 1,25-dihydroxyvitamin D3 (e.g., [³H]1,25(OH)₂D₃)

-

Unlabeled vitamin D3 photoisomers (test compounds)

-

Binding buffer (e.g., phosphate buffer containing bovine serum albumin)

-

Hydroxylapatite slurry

-

Scintillation cocktail and counter

Procedure:

-

Incubation: In a series of tubes, incubate a fixed amount of recombinant VDR with a fixed concentration of radiolabeled 1,25(OH)₂D₃ and increasing concentrations of the unlabeled test compound (photoisomer). Include a control with no unlabeled competitor.

-

Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 4 °C for 18 hours).

-

Separation of Bound and Free Ligand: Add hydroxylapatite slurry to each tube to bind the VDR-ligand complexes. Centrifuge the tubes and discard the supernatant containing the unbound ligand.

-

Washing: Wash the hydroxylapatite pellets with buffer to remove any remaining unbound ligand.

-

Quantification: Resuspend the pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radiolabeled ligand as a function of the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the binding of the radiolabeled ligand (IC50) can be determined. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Isotachysterol D3 and other vitamin D3 photoisomers represent a fascinating and underexplored area of vitamin D biology. Their unique photochemical properties and distinct biological activities, which may extend beyond the classical VDR-mediated pathways, suggest they could be valuable molecules for therapeutic development. This technical guide has provided a comprehensive overview of the current knowledge on isotachysterol D3 in comparison to other photoisomers, highlighting the need for further research to fully elucidate their mechanisms of action and therapeutic potential. The provided experimental protocols offer a starting point for researchers to delve deeper into the synthesis, isolation, and biological characterization of these intriguing compounds. As our understanding of the vitamin D photo-endocrinology expands, so too will the opportunities for innovative applications in medicine and human health.

References

- 1. The RANK–RANKL–OPG System: A Multifaceted Regulator of Homeostasis, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arxiv.org [arxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Purification of Isotachysterol 3: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotachysterol 3 is a geometric isomer of Vitamin D3, formed through the isomerization of the 5,6-cis double bond to a 6,7-trans configuration. It is often encountered as a byproduct in the photochemical synthesis of Vitamin D3 from 7-dehydrocholesterol and can also be intentionally synthesized, primarily through the acid-catalyzed isomerization of Vitamin D3.[1] While historically considered an impurity, recent research has highlighted the biological activities of related Vitamin D isomers and their metabolites, sparking interest in the synthesis and purification of compounds like this compound for further investigation.

This document provides detailed application notes and protocols for the synthesis and purification of this compound, intended for use by researchers, scientists, and professionals in drug development.

Synthesis of this compound

The primary method for the synthesis of this compound is the acid-catalyzed isomerization of Vitamin D3. This straightforward approach leverages the lability of the triene system of Vitamin D3 in the presence of acid to promote the formation of the thermodynamically more stable this compound isomer.

Experimental Protocol: Acid-Catalyzed Isomerization of Vitamin D3

This protocol is based on the established principle of Vitamin D3 isomerization under acidic conditions.

Materials:

-

Vitamin D3 (Cholecalciferol)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Diethyl Ether)

-

Acid catalyst (e.g., a solution of HCl in the chosen solvent, or a solid acid catalyst)

-

Inert gas (e.g., Nitrogen or Argon)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve a known quantity of Vitamin D3 in the anhydrous solvent in a round-bottom flask under an inert atmosphere. The concentration should be kept low to minimize potential side reactions.

-